2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide
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Description
The compound “2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide” is a derivative of the pyrrolo[2,1-f][1,2,4]triazine scaffold . This scaffold is an integral part of several kinase inhibitors and nucleoside drugs, including avapritinib and remdesivir .
Synthesis Analysis
The synthesis of 1,2,4-triazines, which are part of the compound’s structure, can be achieved through a redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts . This process tolerates a variety of sensitive functionalities . An unexpected rhodium-catalyzed O-H insertion/rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles provides common intermediates for the synthesis of 1,2,4-triazines with different substitution patterns .Molecular Structure Analysis
The molecular structure of the compound is complex due to the presence of multiple fused heterocycles. The pyrrolo[2,1-f][1,2,4]triazine scaffold is particularly interesting and is an integral part of several kinase inhibitors and nucleoside drugs .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its intricate structure. The N-imidoylation product (triazinone) was preferentially obtained when a chlorine halogen source and electron-donating alkyl groups were used .Future Directions
Properties
IUPAC Name |
2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O3/c20-13-6-8-15(9-7-13)23-10-11-24-17(27)18(28)25(22-19(23)24)12-16(26)21-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLKKGOJKYVPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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